4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

Catalog No.
S670028
CAS No.
252720-31-3
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxy...

CAS Number

252720-31-3

Product Name

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

RAENIWWUAIMXSI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O

Synthesis and Medicinal Chemistry:

-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, also known as Boc-piperidinic acid or 1-Boc-4-aminopiperidine-4-carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its presence of a protected amine group ("Boc" or tert-butoxycarbonyl) allows for selective modification and introduction of various functionalities at the desired position while maintaining the integrity of the piperidine ring and carboxylic acid group. This makes it a versatile intermediate for the synthesis of diverse pharmaceutical agents, including:

  • Antiviral drugs: Studies have explored the potential of Boc-piperidinic acid derivatives as HIV-1 integrase inhibitors, demonstrating promising antiviral activity [].
  • Anticancer agents: Research efforts have investigated the use of Boc-piperidinic acid in the development of novel anticancer drugs targeting various mechanisms, such as protein-protein interaction inhibitors and tubulin polymerization inhibitors [, ].
  • Central nervous system (CNS) modulators: The molecule has also been utilized in the synthesis of potential CNS modulators, including compounds targeting neurodegenerative disorders like Alzheimer's disease and Parkinson's disease [, ].

Organic Chemistry and Material Science:

Beyond medicinal chemistry applications, Boc-piperidinic acid finds use in various organic chemistry and material science research areas:

  • Asymmetric synthesis: The molecule can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiopure compounds with high stereoselectivity [].
  • Polymer synthesis: The presence of both amine and carboxylic acid functionalities enables the incorporation of Boc-piperidinic acid into different types of polymers, potentially leading to materials with unique properties and functionalities [].

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol. It is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group at the 4-position. The compound is also known by several synonyms, including N-Boc-Amino-Piperidinyl-1,1-Carboxylic Acid and 4-(Boc-Amino)Piperidine-4-Carboxylic Acid, among others .

The compound is typically presented as a white to off-white solid and has a boiling point of approximately 410 °C. Its structure can be represented in various formats, including SMILES notation (CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O) and InChI key (RAENIWWUAIMXSI-UHFFFAOYSA-N) .

Boc-piperidinic acid itself does not have a known mechanism of action in biological systems. Its primary function is as a protected building block for peptide synthesis. Once incorporated into a peptide, the specific action depends on the designed peptide sequence and its target in the biological system [].

Typical of amino acids and carboxylic acids. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Peptide Coupling: This compound can be used as a building block in peptide synthesis, reacting with other amino acids to form peptide bonds.

These reactions are significant in organic synthesis, particularly in the development of pharmaceutical compounds.

  • Antimicrobial Activity: Many piperidine derivatives show potential antimicrobial effects.
  • Neuroactive Properties: Piperidine compounds are frequently investigated for their roles in neuropharmacology.

The specific biological activity of this compound may depend on its interactions with biological targets, which requires further investigation.

Several synthetic routes have been developed for the preparation of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid. Common methods include:

  • Direct Amination: The piperidine derivative can be reacted with tert-butoxycarbonyl chloride in the presence of a base to introduce the tert-butoxycarbonyl group.
  • Carboxylation: A suitable piperidine precursor can undergo carboxylation using carbon dioxide under basic conditions to form the carboxylic acid functionality.
  • Multi-step Synthesis: Involves several steps including protection-deprotection strategies, followed by coupling reactions to achieve the desired product.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired functional groups.

4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds, particularly in drug discovery.
  • Peptide Synthesis: Utilized as a protected amino acid in solid-phase peptide synthesis due to its stability under various reaction conditions.

Its unique structure allows it to serve as a versatile building block in medicinal chemistry.

  • Enzyme Inhibition: Investigating how these compounds interact with enzymes involved in metabolic pathways.
  • Receptor Binding: Studies on how piperidine derivatives bind to neurotransmitter receptors may provide insights into their pharmacological potential.

Further research is necessary to elucidate specific interactions of this compound.

Several compounds share structural similarities with 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate115655-44-20.95Methyl ester form enhances lipophilicity.
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate956460-98-30.94Ethyl ester provides different solubility properties.
1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid120728-10-10.93Cyclic structure alters steric hindrance and reactivity.
1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid35264-09-60.93Similar cyclic structure but with different ring size affects conformation.
N-(tert-butoxycarbonyl)-glycine201472-66-40.92Simple amino acid structure, used widely in peptide synthesis.

These comparisons illustrate how variations in structure lead to differences in properties and potential applications, emphasizing the unique role of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid within this class of compounds.

Conventional Synthesis Routes

From Isonipecotic Acid with Boc Protection

The synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid from isonipecotic acid represents one of the most widely employed conventional methodologies in pharmaceutical intermediate preparation . This approach utilizes 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as the starting material, which undergoes selective Boc protection to introduce the tert-butoxycarbonyl protecting group at the amino functionality [3].

The fundamental reaction involves treating 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [3]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the desired Boc-protected product with concurrent release of carbon dioxide and tert-butoxide [4].

A representative synthetic procedure involves dissolving 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in sodium hydroxide solution, followed by addition of di-tert-butyl dicarbonate in one portion [3]. The reaction mixture is stirred at ambient temperature for approximately 18 hours, during which time a white solid precipitates. The crude product is isolated by filtration and purified through dissolution in ethyl acetate, drying over magnesium sulfate, and concentration under reduced pressure to yield the target compound in 59% yield [3].

The reaction conditions require careful pH control to ensure optimal conversion while minimizing side reactions. The use of aqueous sodium hydroxide maintains the reaction medium at an appropriate basicity to facilitate nucleophilic attack while preventing hydrolysis of the Boc anhydride [3]. Temperature control is critical, as elevated temperatures can lead to decomposition of the protecting group and formation of undesired byproducts [4].

Through 4-Piperidinecarboxamide Intermediates

An alternative conventional approach involves the utilization of 4-piperidinecarboxamide intermediates as key building blocks for the synthesis of the target compound [5] [6]. This methodology leverages the reactivity of the carboxamide functionality to introduce the requisite amino group at the 4-position of the piperidine ring [7].

One established protocol involves the acetylation of 4-piperidinecarboxamide using acetic anhydride in the presence of triethylamine as a base [5]. The reaction is conducted in dichloromethane at temperatures ranging from 0°C to room temperature over an 18-hour period, affording 1-acetylpiperidine-4-carboxamide in quantitative yield [5]. This intermediate can subsequently undergo further transformations to introduce the tert-butoxycarbonyl protecting group at the amino position.

The synthetic utility of this approach lies in the ability to selectively functionalize the piperidine ring system while maintaining the integrity of the carboxamide moiety [6]. The mild reaction conditions and high yields make this methodology particularly attractive for large-scale synthesis applications [5].

Modern Synthetic Approaches

Catalytic Methodologies

Modern catalytic approaches have revolutionized the synthesis of piperidine derivatives, including 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, through the development of highly efficient and selective transformation protocols [9] [10]. These methodologies offer significant advantages over traditional stoichiometric processes, including improved atom economy, reduced environmental impact, and enhanced selectivity [11].

Palladium-catalyzed methodologies represent a cornerstone of modern piperidine synthesis [12]. The catalytic hydrogenation of pyridine derivatives using palladium on carbon catalysts has been extensively developed for the preparation of piperidine-4-carboxylic acid derivatives [12]. A representative procedure involves treating 4-pyridinecarboxylic acid with palladium on carbon in the presence of hydrogen gas under controlled temperature and pressure conditions [12]. The reaction is conducted at 90-100°C under hydrogen pressure of 4-5 MPa, achieving yields exceeding 95% with high selectivity for the desired piperidine product [12].

The palladium-catalyzed process offers several advantages over traditional reduction methods, including lower operating pressures compared to Raney nickel systems and elimination of strongly basic conditions that can complicate product isolation [12]. The use of palladium on carbon as a heterogeneous catalyst facilitates easy separation and recovery, making the process economically viable for large-scale applications [12].

Rhodium-catalyzed transformations have emerged as powerful tools for the stereoselective synthesis of piperidine derivatives [9] [13]. The utilization of rhodium complexes bearing tris(pyrazolyl)borate ligands enables intramolecular carbon-hydrogen amination reactions that provide direct access to functionalized piperidines [9]. These catalytic systems operate under mild conditions and exhibit excellent tolerance for various functional groups, making them particularly valuable for the synthesis of complex pharmaceutical intermediates [9].

Copper-catalyzed methodologies have gained prominence due to their ability to facilitate intramolecular cyclization reactions under relatively mild conditions [9] [10]. The use of copper complexes in combination with suitable ligands enables the formation of piperidine rings through carbon-nitrogen bond formation processes [9]. These reactions typically proceed at moderate temperatures (50°C) in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile mixtures .

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of pharmaceutical intermediates, offering significant advantages in terms of scalability, safety, and process control [15] [16] [17]. The application of continuous flow methodologies to the synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid and related compounds has demonstrated remarkable efficiency and reproducibility [15] [16].

A notable example of flow chemistry application involves the large-scale carboxylation of N-Boc-4,4-difluoropiperidine using s-butyllithium in tetrahydrofuran [15] [16]. This process utilizes N-Boc-directed alpha-deprotonation followed by trapping with carbon dioxide gas to generate the corresponding carboxylic acid derivative [15] [16]. The flow chemistry approach enabled the safe and scalable preparation of 400 grams of the target carboxylic acid over the course of a single day, demonstrating the practical utility of continuous processing for pharmaceutical manufacturing [15] [16].

The flow methodology offers several critical advantages over traditional batch processes, including enhanced heat and mass transfer, improved mixing efficiency, and better control over reaction parameters [15] [17]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction conditions, resulting in improved product quality and consistency [17].

Flow chemistry systems have been successfully applied to peptide synthesis, achieving remarkable efficiency in the automated production of complex molecules [17]. The development of fast-flow peptide synthesis instrumentation has enabled the incorporation of amino acid residues in as little as 40 seconds at temperatures up to 90°C [17]. This technology has been extended to the synthesis of single-domain proteins ranging from 90 to 164 amino acids in 3.5 to 6.5 hours, demonstrating the potential for chemical protein synthesis to compete with recombinant expression methods [17].

The implementation of flow chemistry in pharmaceutical manufacturing requires careful consideration of equipment design, process optimization, and safety protocols [18]. Modern flow systems incorporate sophisticated control mechanisms for temperature, pressure, and flow rates, enabling precise control over reaction conditions and product quality [18].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient, and environmentally friendly approaches to complex molecule preparation [19] [20] [21]. The application of microwave technology to piperidine synthesis has yielded remarkable improvements in reaction rates, yields, and energy efficiency compared to conventional heating methods [19] [20].

The synthesis of piperidine-based triazole compounds exemplifies the power of microwave-assisted methodologies [19] [22]. Virk and coworkers demonstrated the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives using microwave irradiation [19]. The microwave-assisted approach achieved completion in just 33-90 seconds with remarkable 82% yield, while conventional methods required several hours for completion [19].

The dramatic reduction in reaction time represents one of the most significant advantages of microwave-assisted synthesis [19] [20]. Comparative studies have consistently shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [19]. For example, the synthesis of 1,2,4-triazole-3-carboxamide derivatives was completed in 30 minutes under microwave conditions compared to 12-16 hours using conventional heating [19].

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [21]. This direct heating mechanism eliminates the thermal gradients associated with conventional heating and enables precise temperature control [21]. The ability to reach elevated temperatures rapidly while maintaining reaction selectivity represents a significant advantage for synthetic efficiency [21].

Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds related to piperidine derivatives [19] [23]. The synthesis of pyrimidine derivatives using microwave irradiation demonstrated excellent yields and reduced reaction times compared to conventional methods [23]. These results highlight the broad applicability of microwave technology across diverse synthetic transformations [23].

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production represents one of the most critical phases in pharmaceutical development, requiring careful consideration of multiple factors that can significantly impact process efficiency, safety, and economics [24] [25] [26]. Scale-up considerations for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid synthesis encompass heat and mass transfer phenomena, mixing dynamics, safety protocols, and environmental compliance [25] [26].

Heat transfer characteristics undergo fundamental changes during scale-up, as the surface area to volume ratio decreases significantly with increasing reactor size [25] [27]. Laboratory-scale reactions typically benefit from excellent heat transfer due to high surface area ratios and efficient stirring, while industrial-scale processes face challenges in maintaining uniform temperature distribution [25]. The synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid involves exothermic protection reactions that require careful temperature control to prevent thermal decomposition of the tert-butoxycarbonyl group [4].

The design of industrial reactors must incorporate adequate cooling capacity to manage heat generation during Boc protection reactions [26]. Computational fluid dynamics modeling and heat transfer calculations are essential tools for predicting temperature profiles and designing appropriate cooling systems [27]. The implementation of multiple cooling zones and real-time temperature monitoring ensures consistent product quality across different batch sizes [26].

Mass transfer limitations become increasingly important at industrial scale, as the time required for complete mixing and molecular-level contact increases with reactor volume [25] [27]. The protection of amino groups with di-tert-butyl dicarbonate requires intimate contact between reactants, and insufficient mixing can result in incomplete conversion and formation of side products [25]. Industrial mixing systems must be designed to achieve adequate turbulence and mass transfer while minimizing energy consumption [27].

The selection of appropriate impeller types, baffle configurations, and agitation speeds requires careful optimization based on reaction kinetics and fluid properties [26]. Computational modeling tools such as Visimix and Dynochem enable prediction of mixing performance and optimization of reactor design parameters [25]. The implementation of online monitoring systems for key process parameters facilitates real-time optimization and quality control [26].

Safety considerations undergo significant amplification during scale-up, as the quantities of potentially hazardous materials increase by orders of magnitude [25] [26]. The synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid involves the use of di-tert-butyl dicarbonate, which can undergo decomposition to release carbon dioxide gas [4]. Industrial processes must incorporate appropriate pressure relief systems and gas handling equipment to manage carbon dioxide evolution safely [25].

The development of comprehensive safety protocols includes hazard and operability studies, risk assessments, and emergency response procedures [25]. The implementation of multiple containment barriers and automated safety systems provides protection against potential accidents and ensures compliance with regulatory requirements [26].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid represents a fundamental shift toward more sustainable and environmentally responsible pharmaceutical manufacturing [28] [29] [30]. Green chemistry approaches focus on the design of chemical processes that reduce or eliminate the use and generation of hazardous substances while maintaining synthetic efficiency and product quality [30] [31].

Atom economy represents a critical consideration in green synthesis design, emphasizing the incorporation of all atoms from starting materials into the final product [31]. Traditional synthesis routes for piperidine derivatives often involve multiple protection and deprotection steps that generate significant quantities of waste byproducts [29]. The development of one-pot multicomponent reactions provides an attractive alternative that minimizes waste generation while improving overall synthetic efficiency [29] [30].

Faul and coworkers developed an efficient green chemistry approach to the synthesis of N-substituted piperidones and piperidines that presents significant advantages over classical Dieckmann approaches [29] [30]. This methodology eliminates the need for multiple purification steps and reduces the overall environmental impact of the synthetic process [30]. The direct synthesis approach achieved excellent yields while minimizing waste generation and solvent consumption [29].

The selection of environmentally benign solvents represents another critical aspect of green synthesis design [31]. Traditional organic synthesis often relies on hazardous solvents such as dichloromethane, chloroform, and other halogenated compounds that pose environmental and health risks [31]. The development of water-based reaction systems, ionic liquid media, and solvent-free conditions provides attractive alternatives for sustainable synthesis [31].

Bio-renewable feedstocks offer the potential to replace petroleum-based starting materials with sustainable alternatives derived from biological sources [28] [31]. The selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine demonstrates the feasibility of sustainable synthetic routes [28]. This approach utilizes ReO-modified rhodium catalysts to achieve high yields of piperidine from renewable feedstocks, providing a novel one-pot approach to sustainable synthesis [28].

The implementation of catalytic methodologies represents a fundamental green chemistry principle that reduces the environmental impact of chemical synthesis [31]. Catalytic processes typically operate under milder conditions, require lower energy input, and generate fewer waste byproducts compared to stoichiometric approaches [31]. The development of recyclable and reusable catalysts further enhances the sustainability of synthetic processes [31].

Energy efficiency considerations are paramount in green synthesis design, as energy consumption represents both an economic and environmental cost [31]. Microwave-assisted synthesis and flow chemistry technologies offer significant advantages in terms of energy efficiency compared to conventional heating methods [19] [31]. These technologies enable rapid heating and precise temperature control while reducing overall energy consumption [19].

Stereoselective Synthesis Strategies

Stereoselective synthesis represents a critical aspect of pharmaceutical intermediate preparation, as the biological activity of many compounds is intimately linked to their three-dimensional structure [13] [32] [33]. The development of stereoselective methodologies for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid synthesis requires careful consideration of conformational preferences, reaction mechanisms, and catalyst design [13] [34] [32].

Gold-catalyzed cyclization reactions have emerged as powerful tools for the stereoselective construction of piperidine derivatives [13]. The methodology developed by Zhang and coworkers utilizes N-homopropargyl amides as substrates for gold-catalyzed cyclization to form cyclic imidates, which undergo subsequent reduction and rearrangement to afford piperidin-4-ols with excellent stereoselectivity [13]. The reaction proceeds through a well-defined mechanism involving nucleophilic attack of the amide carbonyl on the gold-activated alkyne, followed by stereoselective reduction [13].

The stereochemical outcome of the gold-catalyzed process is controlled by the conformation of the intermediate imidate and the approach trajectory of the reducing agent [13]. The use of catecholborane as a reducing agent at low temperature (-78°C) provides excellent diastereoselectivity, with the all-cis isomer being formed as the major product [13]. The methodology demonstrates broad substrate scope and tolerance for various functional groups, making it suitable for the synthesis of complex pharmaceutical intermediates [13].

Asymmetric synthesis strategies utilizing chiral auxiliaries provide another approach to stereoselective piperidine construction [32]. The use of carbohydrate auxiliaries, particularly arabinopyranosylamine derivatives, enables highly diastereoselective synthesis of chiral piperidine derivatives [32]. The carbohydrate auxiliary directs the stereochemical outcome of key bond-forming reactions through steric interactions and conformational preferences [32].

The domino Mannich-Michael reaction represents a particularly efficient approach to stereoselective piperidine synthesis [32]. This methodology involves the reaction of O-pivaloyl-arabinosylaldimines with suitable nucleophiles to generate N-arabinosyl dehydropiperidinones with high diastereoselectivity [32]. Subsequent transformations including conjugate cuprate addition and enolate alkylation provide access to various substitution patterns while maintaining stereochemical integrity [32].

Rhodium-catalyzed asymmetric synthesis methodologies have gained prominence due to their ability to achieve high levels of enantioselectivity and functional group tolerance [35] [36]. The site-selective and stereoselective functionalization of piperidine derivatives using dirhodium catalysts enables the preparation of positional analogs with precise control over substitution patterns [35] [36]. The selectivity is controlled through careful selection of catalyst structure and amine protecting groups [35].

Iridium-catalyzed cyclocondensation reactions provide access to piperidines with unusual substitution patterns through the coupling of amino alcohols and aldehydes [33]. These methodologies typically achieve high levels of stereoselectivity while operating under mild reaction conditions [33]. The broad substrate scope and excellent functional group tolerance make these approaches particularly valuable for pharmaceutical synthesis applications [33].

Comparative Analysis of Synthetic Routes

A comprehensive comparative analysis of synthetic routes to 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid reveals significant differences in efficiency, scalability, environmental impact, and practical applicability across different methodological approaches [37] [12] . This analysis encompasses evaluation of yield, reaction time, operational complexity, safety considerations, and overall economic viability [12] [38] .

The conventional synthesis from isonipecotic acid with Boc protection represents a well-established and reliable approach that consistently delivers moderate to high yields (59-99%) under mild reaction conditions [3] [39]. The methodology benefits from the commercial availability of starting materials and straightforward reaction procedures that require minimal specialized equipment [39]. However, the relatively long reaction times (18 hours) and the need for careful pH control represent potential limitations for large-scale implementation [3].

Comparative yield analysis demonstrates that the isonipecotic acid approach provides consistent results across different scales, with reported yields ranging from 59% for small-scale laboratory preparations to higher yields achievable through optimized conditions [3] [39]. The methodology exhibits excellent reproducibility and tolerance for various functional groups, making it suitable for the synthesis of structurally diverse analogs [39].

The 4-piperidinecarboxamide intermediate approach offers significant advantages in terms of reaction efficiency and operational simplicity [5] [6]. Microwave-assisted variations of this methodology achieve remarkable reaction rates, with completion in 33-90 seconds compared to hours required for conventional heating [19]. The dramatic reduction in reaction time translates to improved energy efficiency and increased throughput for industrial applications [19].

Yield comparisons reveal that microwave-assisted synthesis consistently achieves higher yields (82-100%) compared to conventional heating methods [19]. The improved yields result from more efficient heating mechanisms and reduced side reaction formation due to shortened reaction times [19]. The ability to achieve quantitative conversions in some cases represents a significant advantage for pharmaceutical manufacturing [5].

Catalytic methodologies demonstrate varying performance characteristics depending on the specific catalyst system employed [9] [12]. Palladium-catalyzed hydrogenation of pyridine derivatives achieves excellent yields (85-96%) with high selectivity, but requires elevated pressures (4-5 MPa) and specialized equipment [12]. Rhodium-catalyzed transformations provide excellent stereoselectivity but may involve higher catalyst costs and more complex reaction setups [9].

The comparative analysis of catalytic systems reveals trade-offs between selectivity, operational complexity, and economic considerations [9] [12]. Heterogeneous palladium catalysts offer advantages in terms of easy separation and recovery, while homogeneous rhodium systems provide superior selectivity but may require more complex purification procedures [9] [12].

Flow chemistry methodologies excel in terms of scalability and process control, enabling the preparation of multi-hundred gram quantities with excellent reproducibility [15] [16]. The continuous nature of flow processes provides inherent advantages for heat and mass transfer, resulting in improved product quality and reduced batch-to-batch variation [15]. However, the initial capital investment for flow equipment and the need for specialized expertise represent potential barriers to implementation [15].

Environmental impact assessment reveals significant differences between synthetic approaches in terms of waste generation, energy consumption, and solvent usage [29] [30]. Green chemistry approaches that emphasize atom economy and waste minimization demonstrate superior environmental profiles compared to traditional methods involving multiple protection and deprotection steps [29] [30].

The economic analysis of different synthetic routes must consider multiple factors including raw material costs, energy consumption, labor requirements, equipment amortization, and waste disposal expenses [12] . While catalytic methodologies may involve higher initial catalyst costs, the improved yields and reduced reaction times often result in lower overall production costs [12].

Safety considerations vary significantly among different synthetic approaches, with flow chemistry and microwave-assisted synthesis generally offering superior safety profiles due to improved process control and reduced exposure to hazardous materials [19] [15]. The ability to conduct reactions in closed systems with automated monitoring provides significant advantages for large-scale pharmaceutical manufacturing [15] [17].

XLogP3

-1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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